
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known as BmPG, is a guanidine derivative that has been synthesized and studied for its potential applications in scientific research. BmPG has been found to have various biochemical and physiological effects, making it a promising compound for future research. In
Mechanism of Action
The mechanism of action of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves the inhibition of various enzymes and signaling pathways. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β, which is involved in the regulation of various signaling pathways. By inhibiting these enzymes, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine disrupts the growth and proliferation of cancer cells and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has various biochemical and physiological effects. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to protect neurons from oxidative stress and apoptosis by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has several advantages for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a small molecule that can easily penetrate cell membranes, making it an ideal compound for studying intracellular signaling pathways. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has some limitations for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a complex compound to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine research. One area of research is the development of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine analogs with improved potency and selectivity for specific enzymes and signaling pathways. Another area of research is the investigation of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in combination therapy with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine. Finally, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Synthesis Methods
The synthesis of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves a multi-step process that starts with the reaction of 5-benzyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 3-methylphenyl isothiocyanate in the presence of a base. This reaction produces the intermediate compound, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)thiourea. The final step involves the reaction of this intermediate compound with guanidine hydrochloride in the presence of a base to yield 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine.
Scientific Research Applications
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
properties
Product Name |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
|---|---|
Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C20H21N5O/c1-13-7-6-10-16(11-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26) |
InChI Key |
ZPERLHBRRCPJLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)/N |
SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





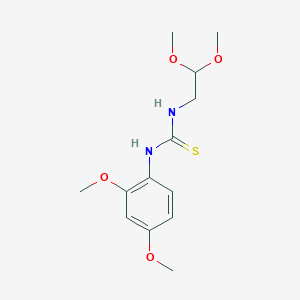
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
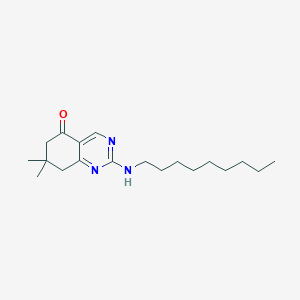
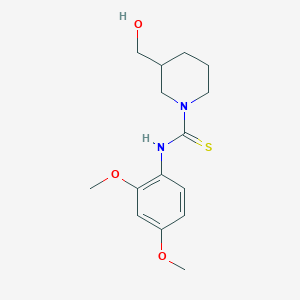
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
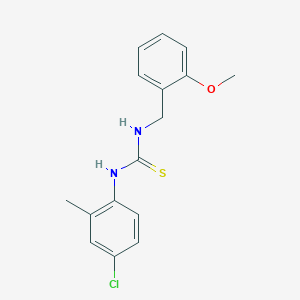

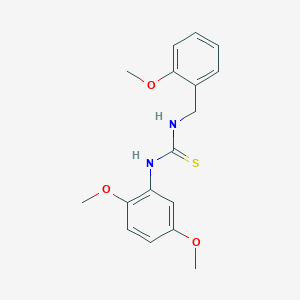
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)